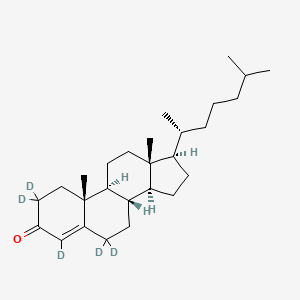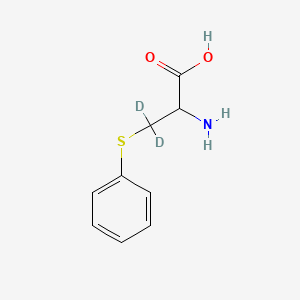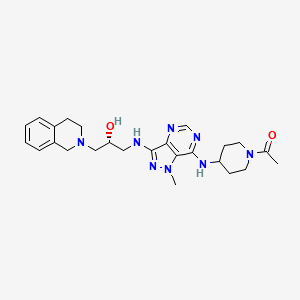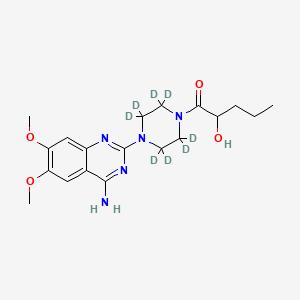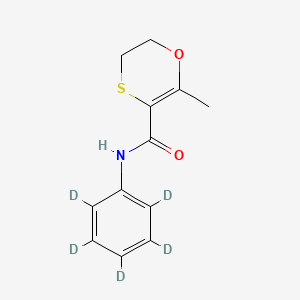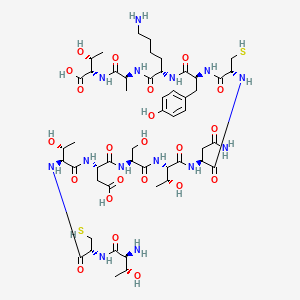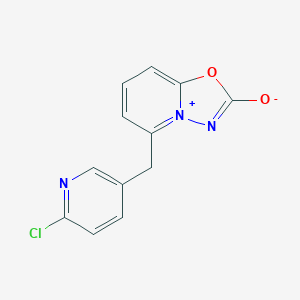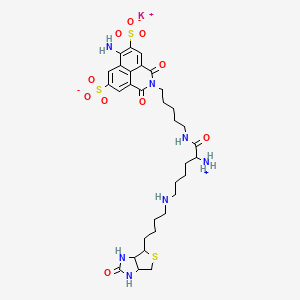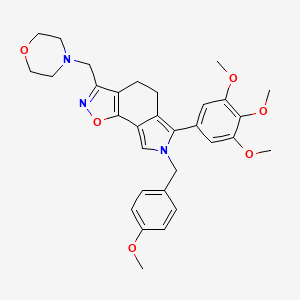
Tubulin polymerization-IN-34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization-IN-34 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. This compound has shown high selectivity against certain cancer cell lines, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The preparation of Tubulin polymerization-IN-34 involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves the use of [1,2]oxazoloisoindoles as starting materials. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimizing reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Tubulin polymerization-IN-34 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization-IN-34 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the polymerization of tubulin and the effects of various inhibitors on this process. In biology, it is used to investigate the role of tubulin in cellular processes such as cell division and intracellular transport. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Additionally, it has applications in industry, particularly in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of Tubulin polymerization-IN-34 involves its binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This inhibition disrupts the mitotic process of cells, leading to the interruption of cell division and ultimately causing apoptosis of tumor cells. The molecular targets involved in this process include key residues of tubulin proteins, such as Ser140, Glu183, Ile171, Thr179, and Ala180 .
Vergleich Mit ähnlichen Verbindungen
Tubulin polymerization-IN-34 can be compared with other similar compounds, such as Combretastatin A-4 (CA-4) and other tubulin polymerization inhibitors. While CA-4 is one of the most potent tubulin polymerization inhibitors, this compound demonstrates high selectivity against specific cancer cell lines, making it unique in its application. Other similar compounds include various styrylquinoline derivatives and novel natural product-based tubulin inhibitors .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. The compound’s unique properties and high selectivity against certain cancer cell lines further highlight its importance in the field of medicinal chemistry.
Eigenschaften
Molekularformel |
C31H35N3O6 |
|---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
7-[(4-methoxyphenyl)methyl]-3-(morpholin-4-ylmethyl)-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C31H35N3O6/c1-35-22-7-5-20(6-8-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)9-10-24-26(32-40-30(24)25)19-33-11-13-39-14-12-33/h5-8,15-16,18H,9-14,17,19H2,1-4H3 |
InChI-Schlüssel |
SBVXIFQNZFVCEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





